Gd(III)meso-Tetraphenylporphineacetate

Molecular magnetism Magnetocaloric effect Magnetic refrigeration

Researchers developing room-temperature magnetic cooling and hyperthermia systems often face limited options among Gd-porphyrin complexes with temperature-tunable response. (AcO)GdTPP directly addresses this gap with a giant magnetocaloric effect (ΔT≈1.45 K at 0→1 T) that is strongly temperature-dependent, unlike the chloride analog. • Enables active tuning of cooling power via operating temperature adjustment-a prerequisite for practical magnetic refrigerators. • Unique magnetic heat capacity component above 298 K, absent in halide-ligated analogs, confirms a distinct magnetostructural regime. • Supplied at >95% purity with full characterization to ensure reproducible magnetothermal measurements.

Molecular Formula C46H31GdN4O2
Molecular Weight 829.0 g/mol
Cat. No. B13115966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGd(III)meso-Tetraphenylporphineacetate
Molecular FormulaC46H31GdN4O2
Molecular Weight829.0 g/mol
Structural Identifiers
SMILESCC(=O)[O-].C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Gd+3]
InChIInChI=1S/C44H28N4.C2H4O2.Gd/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;1-2(3)4;/h1-28H;1H3,(H,3,4);/q-2;;+3/p-1
InChIKeyPRBNOXUVXVFILD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Gd(III)meso-Tetraphenylporphineacetate Requires Specification Beyond Generic Gd-Porphyrins


Gd(III)meso-Tetraphenylporphineacetate, also denoted as (AcO)GdTPP, is a gadolinium(III) porphyrin complex in which the central Gd³⁺ ion is coordinated by the tetradentate meso-tetraphenylporphyrin dianion and an axial acetate (CH₃COO⁻) ligand [1]. It belongs to the broader class of lanthanide tetraphenylporphyrin complexes that have attracted interest as molecular paramagnets for magnetocaloric applications and as phosphorescent oxygen sensors. However, the identity of the axial ligand profoundly modulates the electronic structure, geometry, and resulting magnetothermal performance of these complexes, making generic substitution without consideration of the axial ligand chemically and functionally invalid [2].

Axial Ligand Is Not Interchangeable: Why (AcO)GdTPP Cannot Be Replaced by (Cl)GdTPP or (Acac)GdTPP


Substituting the axial acetate ligand in (AcO)GdTPP with chloride or acetylacetonate is not a neutral replacement. The axial ligand dictates the coordination geometry around the Gd(III) centre, which in turn controls the zero-field splitting, spin–lattice relaxation, and ultimately the magnetocaloric effect (MCE) magnitude and temperature dependence. Comparative microcalorimetric studies have shown that replacing chloride with acetate transforms a temperature‑independent, small MCE into a temperature‑dependent, large MCE suitable for room‑temperature magnetic refrigeration and hyperthermia [1]. The acetate complex additionally exhibits a unique magnetic component of heat capacity above 298 K that is completely absent in the chloride analogue, confirming a fundamentally different magnetostructural regime [2].

Quantitative Differentiators for Gd(III)meso-Tetraphenylporphineacetate Against Closest Analogs


Magnetocaloric Effect Magnitude and Temperature Dependence: (AcO)GdTPP Versus (Cl)GdTPP

The magnetocaloric effect of (AcO)GdTPP is both larger in magnitude and strongly temperature‑dependent, in sharp contrast to (Cl)GdTPP. Direct microcalorimetric measurements on 6 % aqueous suspensions at magnetic field changes of 0→1 T demonstrated that the MCE (ΔT) for the chloride complex is essentially temperature‑invariant, whereas the acetate complex exhibits a pronounced temperature‑dependent MCE that reaches a value of 1.45 K near ambient temperature, representing the upper bound of the class range of 0.127 – 1.45 K observed for Ln(III) porphyrins [1]. This corresponds to a 'giant' magnetocaloric effect classification. The temperature dependence of (AcO)GdTPP allows tuning of the cooling power by operating temperature selection, a feature entirely absent in (Cl)GdTPP [2].

Molecular magnetism Magnetocaloric effect Magnetic refrigeration

Magnetic Component of Heat Capacity Exclusive to (AcO)GdTPP

A magnetic contribution to the specific heat capacity, indicative of magnetostructural coupling, is detected only in (AcO)GdTPP at temperatures above 298 K; this feature is absent in (Cl)GdTPP and other lanthanide halide porphyrin complexes studied [1]. The emergence of this magnetic heat capacity component reflects non‑planar coordination geometry and specific electronic effects of the acetate ligand on the Gd(III) ion [2].

Magnetothermal calorimetry Heat capacity Spin‑lattice interaction

Phosphorescence Quantum Yield Relative to Gd-HMME: Class-Level Photophysical Benchmarking

For the Gd(III) tetraphenylporphyrin core, the phosphorescence quantum yield (ΦP) is approximately 10 % of that measured for Gd‑hematoporphyrin monomethyl ether (Gd‑HMME) [1]. The lower ΦP is attributed to a shorter phosphorescence lifetime and higher non‑radiative decay rate, consistent with the red‑shifted absorption and luminescence of Gd‑TPP relative to Gd‑HMME. While this comparison is based on the unligated Gd‑TPP scaffold, the acetate axial ligand is not expected to significantly alter the intrinsic porphyrin photophysics, positioning (AcO)GdTPP in the same photophysical class.

Phosphorescence Oxygen sensing Triplet-state energy

Applications Where Gd(III)meso-Tetraphenylporphineacetate Outperforms Closest Analogs


Magnetic Refrigeration Near Room Temperature

The temperature‑dependent giant magnetocaloric effect of (AcO)GdTPP (ΔT ≈ 1.45 K at 0→1 T) makes it a strong candidate for magnetic cooling cycles operating around 298 K [1]. Unlike the chloride analog, whose MCE is temperature‑invariant and small, the acetate complex allows active tuning of the cooling power by adjusting the operating temperature, a prerequisite for practical magnetic refrigerators.

Hyperthermia Mediators for Biomedical Applications

The combination of a large, temperature‑dependent MCE and a magnetic heat capacity component above 298 K [2] positions (AcO)GdTPP as a promising mediator for magnetic hyperthermia. The temperature‑dependent response provides intrinsic thermal regulation, potentially reducing the risk of overheating compared to materials with temperature‑independent MCE.

Paramagnetic Probe for Magnetostructural Studies

The exclusive appearance of a magnetic heat capacity component in (AcO)GdTPP at T > 298 K [3] offers a unique experimental signature to investigate ligand‑field effects and spin‑lattice coupling in lanthanide porphyrins, distinguishing this compound from halide‑ligated analogues that show no such feature.

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